Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol. This compound is also known as Hagemann’s ester and is characterized by its unique cyclohexene structure with two methyl groups and a carbonyl functional group. It typically exhibits a purity of around 95% when obtained for research purposes .
The synthesis of ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves several key reactions:
These reactions highlight the compound's potential as a precursor in various organic syntheses.
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has been explored for its pharmacological properties. Although specific applications in drug formulation remain under investigation, it has shown potential in influencing biochemical pathways related to natural product synthesis, such as sterols and terpenoids. Additionally, its interactions may play a role in drug design through non-covalent interactions that affect efficacy and selectivity.
The primary method for synthesizing ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves the following steps:
This method showcases the compound's synthetic versatility and potential for further functionalization .
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate finds applications primarily in research settings:
Research into its properties may lead to new applications in drug development or material science .
Studies have indicated that ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate can interact with various biological targets through non-covalent interactions. These interactions are essential for understanding its pharmacokinetics—specifically its absorption and ability to cross biological membranes (blood-brain barrier permeability) which may influence its efficacy as a therapeutic agent.
Several compounds share structural similarities with ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate. Here are some notable examples:
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate stands out due to its specific arrangement of functional groups and the presence of both methyl substituents and a carbonyl group on a cyclohexene framework. This unique structure may confer distinct reactivity patterns and biological activities compared to similar compounds.
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate represents a significant member of the cyclohexenone ester family, characterized by its distinctive structural features and complex molecular architecture. This compound, bearing the Chemical Abstracts Service registry number 6102-15-4, exhibits remarkable structural diversity through its combination of cyclic enone functionality with ester substitution patterns [1] [2].
The compound exists as a racemic mixture containing two undefined stereocenters, resulting in multiple stereoisomeric forms. The molecular formula C₁₁H₁₆O₃ encompasses a molecular weight of 196.24 grams per mole, with computational analyses revealing an exact mass of 196.109944368 daltons [3] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this substance as ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate, reflecting its systematic structural organization [4] [2].
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₆O₃ | Elemental Analysis [1] [2] |
| Molecular Weight | 196.24 g/mol | Mass Spectrometry [3] [2] |
| CAS Registry Number | 6102-15-4 | Chemical Abstracts Service [2] |
| InChI Key | FMQHLVMBLLFWPK-UHFFFAOYSA-N | Computational [2] |
| Topological Polar Surface Area | 43.4 Ų | Computational Analysis [2] |
| Heavy Atom Count | 14 | Structural Analysis [2] |
| Hydrogen Bond Acceptors | 3 | Electronic Structure [2] |
| Rotatable Bond Count | 3 | Conformational Analysis [2] |
The conformational analysis of ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate reveals complex three-dimensional arrangements dictated by the inherent flexibility of the cyclohexene ring system. While specific X-ray crystallographic data for this exact compound remains limited in the current literature, structural studies of closely related cyclohexenone derivatives provide valuable insights into the expected conformational behavior [5] [6].
Related cyclohexenone structures demonstrate that the cyclohexene ring typically adopts envelope conformations, with substituents preferentially occupying equatorial positions to minimize steric interactions [5] [6]. In the case of ethyl 4-(4-bromophenyl)-6-phenyl-2-oxocyclohex-3-ene-1-carboxylate, crystallographic analysis revealed that the cyclohexene ring adopts an envelope conformation with all substituents in equatorial orientations [5] [6].
The conformational preferences of ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate are significantly influenced by the positioning of the two methyl groups at the 2 and 6 positions. These substituents create sterically demanding environments that dictate the overall molecular geometry. The envelope conformation provides optimal accommodation for these bulky groups while maintaining the planarity required for the α,β-unsaturated ketone system [7].
Computational conformational searches using density functional theory methods have established that cyclohexenone derivatives generally prefer conformations that minimize ring strain while maximizing orbital overlap in the conjugated enone system [7] [8]. The ester functionality at the 1-position introduces additional conformational considerations, particularly regarding the orientation of the ethyl group relative to the ring plane [7].
| Conformational Parameter | Expected Value | Basis |
|---|---|---|
| Ring Conformation | Envelope | Related Structures [5] [6] |
| Substituent Orientation | Equatorial | Steric Minimization [5] |
| Envelope Atom | C1 or C6 | Computational Prediction |
| Dihedral Angle (C-C-C=O) | ~180° | Conjugation Optimization |
The spectroscopic characterization of ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate encompasses multiple analytical techniques that provide comprehensive structural elucidation. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation, offering detailed information about the carbon framework and hydrogen environments [9] [10].
¹H Nuclear Magnetic Resonance spectroscopy of cyclohexenone derivatives typically exhibits characteristic resonance patterns reflecting the diverse chemical environments within the molecule. The vinyl proton associated with the enone double bond appears in the downfield region, typically around 6-7 parts per million, due to the deshielding effect of the adjacent carbonyl group [11] [12].
The methyl groups at positions 2 and 6 display distinct chemical shifts reflecting their different electronic environments. The methyl group at position 2, adjacent to the double bond, experiences additional deshielding compared to the methyl group at position 6 [11] [12]. The ethyl ester functionality contributes characteristic patterns, with the methylene protons appearing as a quartet and the terminal methyl as a triplet [12].
¹³C Nuclear Magnetic Resonance spectroscopy provides direct information about the carbon skeleton, with the carbonyl carbon of the enone system appearing in the characteristic range of 190-210 parts per million [9] [10]. The ester carbonyl resonates at a slightly higher field, typically around 165-175 parts per million. The double bond carbons exhibit distinct chemical shifts, with the β-carbon showing greater shielding than the α-carbon due to electronic effects [9] [10].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate. The carbonyl stretch of the enone system typically appears around 1650-1670 cm⁻¹, while the ester carbonyl exhibits absorption near 1735-1750 cm⁻¹ [13] [14].
The α,β-unsaturated ketone system displays additional characteristic absorptions, including carbon-carbon double bond stretching around 1600-1650 cm⁻¹ and carbon-hydrogen stretching modes in the 2800-3100 cm⁻¹ region [13] [14]. The presence of methyl groups contributes to the complexity of the fingerprint region, with characteristic bending and stretching modes appearing below 1500 cm⁻¹ [13].
| Functional Group | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| Ester C=O | 1735-1750 | Carbonyl stretch |
| Enone C=O | 1650-1670 | Conjugated carbonyl |
| C=C | 1600-1650 | Double bond stretch |
| C-H stretch | 2800-3100 | Aliphatic C-H |
| C-H bend | 1350-1500 | Methyl deformation |
Mass spectrometric analysis of ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate provides definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 196, corresponding to the molecular weight of 196.24 grams per mole [3].
Characteristic fragmentation patterns include loss of the ethyl group (molecular weight 29) to give fragment ion at mass-to-charge ratio 167, and loss of the entire ethoxycarbonyl group (molecular weight 73) yielding fragment ion at mass-to-charge ratio 123 [15]. Additional fragmentation involves cleavage of the ring system, producing smaller fragments that provide structural confirmation [15].
Computational chemistry investigations of ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate employ density functional theory methods to elucidate electronic structure, molecular geometry, and reactivity patterns. The B3LYP functional with appropriate basis sets has proven particularly effective for studying cyclohexenone derivatives, providing accurate geometric parameters and electronic properties [8] [16].
Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets have established standard protocols for investigating cyclohexenone systems [8] [16]. These computational approaches provide optimized molecular geometries that closely match experimental crystallographic data for related compounds [8].
The computational optimization of ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate reveals important geometric parameters including bond lengths, bond angles, and dihedral angles that define the molecular architecture. The enone double bond typically exhibits a length of approximately 1.34 Ångströms, while the carbonyl bond measures approximately 1.21 Ångströms [8] [16].
Electronic structure calculations reveal significant electron density localization within the conjugated enone system, with extended π-orbital overlap contributing to molecular stability. The presence of electron-withdrawing ester functionality modulates the electronic distribution, affecting both ground state properties and reactivity patterns [8] [17].
Frontier molecular orbital analysis provides crucial insights into the electronic properties and reactivity of ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate. The highest occupied molecular orbital primarily localizes on the enone system, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl groups [17] [8].
The energy gap between frontier molecular orbitals serves as an indicator of molecular reactivity and stability. Cyclohexenone derivatives typically exhibit moderate energy gaps reflecting their balanced electronic structure and moderate reactivity toward nucleophilic and electrophilic reagents [17] [8].
Electrostatic potential surface analysis reveals regions of positive and negative charge distribution, providing guidance for understanding intermolecular interactions and reactivity sites. The carbonyl oxygen atoms exhibit substantial negative electrostatic potential, while the carbon atoms of the enone system show positive potential [17].
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -6.2 to -6.8 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.5 to -2.1 eV | B3LYP/6-311++G(d,p) |
| Energy Gap | 4.1 to 5.3 eV | Frontier Orbital Analysis |
| Dipole Moment | 2.5 to 3.2 Debye | Electronic Structure |
| Polarizability | 150-180 bohr³ | Response Property |
Natural bond orbital analysis provides detailed information about electronic structure, revealing the hybridization states of individual atoms and the nature of chemical bonding throughout the molecule. The carbonyl carbon atoms exhibit sp² hybridization consistent with trigonal planar geometry, while the ring carbon atoms show varying degrees of sp³ and sp² character depending on their position relative to the double bond [16].
The computational investigation of vibrational frequencies enables prediction of infrared and Raman spectra, facilitating spectroscopic assignment and structural confirmation. Harmonic frequency calculations typically overestimate experimental frequencies by 5-10 percent, requiring scaling factors for accurate comparison with experimental data [8] [16].
The synthesis of ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate, commonly known as Hagemann's ester, has been a cornerstone of synthetic organic chemistry since its first preparation by Carl Hagemann in 1894 [1]. This cyclohexenone carboxylate represents a fundamental building block that has found extensive applications in the synthesis of natural products, including sterols, trisporic acids, and terpenoids [1].
The original Hagemann approach involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane [1] . This intermediate precursor undergoes treatment with base to induce cyclization, followed by thermal treatment to generate the desired cyclohexenone carboxylate. The mechanism proceeds through formation of the diethyl ester intermediate, followed by cyclization and subsequent decarboxylation to yield the final product with typical yields ranging from 65-75% [1] .
Soon after Hagemann's initial work, Emil Knoevenagel developed a modified procedure that significantly improved both the practicality and yield of the synthesis [1]. The Knoevenagel approach utilizes formaldehyde and two equivalents of ethyl acetoacetate which undergo condensation in the presence of a catalytic amount of piperidine to produce the same intermediate diethyl ester of 2,4-diacetyl pentane [1] [3] [4]. This modification offers several advantages over the original method, including the use of more readily available starting materials and milder reaction conditions. The yields obtained through this approach typically range from 70-85% [3] [4].
Horning and co-workers further developed conditions that allowed Knoevenagel's modification to be carried out in a single operation [5]. This one-pot, tandem Knoevenagel/intermolecular Michael addition/intramolecular aldol reaction/intramolecular trans-esterification/decarboxylation sequence represents one of the earliest examples of cascade reactions in organic synthesis [5]. The comprehensive nature of this transformation demonstrates the synthetic efficiency that can be achieved through careful reaction design and optimization.
The Newman and Lloyd methodology represents a distinctly different strategic approach to cyclohexenone carboxylate synthesis [1] . This method employs a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to generate a bicyclic precursor, which upon subsequent acid hydrolysis yields Hagemann's ester [1] . A particularly valuable feature of this approach is its ability to accommodate different substituents on the butynoate starting material, thereby enabling the synthesis of various C2 alkylated Hagemann's ester derivatives [1]. The yields obtained through this methodology typically range from 60-75% .
The Mannich and Forneau methodology provides an alternative route through aldol cyclization chemistry [1] . The original procedure involves the reaction of methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide to form a cyclic aldol product, which upon treatment with sodium methoxide generates Hagemann's ester [1] .
Subsequent variations of this approach have been developed that employ methyl vinyl ketone and ethyl acetoacetate in aldol cyclization reactions catalyzed by pyrrolidinium acetate, Triton B, or sodium ethoxide [1]. This variant represents a type of Robinson annulation and typically provides yields in the range of 55-70% [1]. The Robinson annulation approach has proven particularly valuable due to its mild reaction conditions and tolerance of various functional groups.
Recent advances in Hagemann ester synthesis have focused on developing more efficient one-pot procedures. Büchi's approach, which had remained largely unutilized for approximately 70 years, involves the reaction of ethyl acetoacetate with ethyl isopropylideneacetoacetate [6]. This procedure exclusively produces the desired isophorone-4-carboxylic ester in 86% yield upon refluxing in t-BuOK/t-BuOH for 2 days [6]. The reaction proceeds through a sequence of conjugate addition, aldol condensation, and subsequent lactonization followed by decarboxylation [6].
The efficiency of these classical condensation routes has been extensively studied and optimized. Research has shown that the choice of base, solvent, and reaction conditions significantly influences both the yield and selectivity of the cyclization process [5] [3] [4]. Temperature control and careful attention to stoichiometry are particularly critical factors in achieving optimal results.
| Method | Starting Materials | Base/Catalyst | Typical Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| Hagemann's Original | Methylene iodide + ethyl acetoacetate | Sodium methoxide | 65-75 | Sodium methoxide, heat |
| Knoevenagel's Modification | Formaldehyde + ethyl acetoacetate | Piperidine (catalytic) | 70-85 | Catalytic piperidine, rt-reflux |
| Newman-Lloyd | 2-Methoxy-1,3-butadiene + ethyl-2-butynoate | Thermal (Diels-Alder) | 60-75 | Heat, then acid hydrolysis |
| Mannich-Forneau | Methyl vinyl ketone + ethyl acetoacetate | Pyrrolidinium acetate/Triton B | 55-70 | Catalytic base, rt-warm |
| Modified Knoevenagel | Aldehyde + ethyl acetoacetate (tandem) | t-BuOK/t-BuOH | 80-90 | Reflux, 2 days |
| Büchi's Approach | Ethyl acetoacetate + ethyl isopropylideneacetoacetate | t-BuOK/t-BuOH | 86 | Reflux, 2 days |
The development of catalytic asymmetric methodologies for the synthesis of ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate and related cyclohexenone derivatives has emerged as a critical area of research in modern synthetic chemistry [7] [8]. These approaches address the growing demand for enantiomerically pure building blocks in pharmaceutical and natural product synthesis, while offering improved efficiency and selectivity compared to traditional methods.
Recent advances in asymmetric organocatalysis have led to the development of highly efficient bifunctional iminophosphorane (BIMP) catalysts for the enantioselective synthesis of cyclohexenone derivatives [9] [10]. The BIMP-catalyzed enantioselective synthesis proceeds through a facially selective 1,3-prototropic shift of β,γ-unsaturated prochiral cyclohexenones under mild reaction conditions [9] [10]. This methodology demonstrates exceptional performance with yields reaching up to 99% and consistently high enantioselectivity values of up to 99% enantiomeric excess [9] [10].
The reaction mechanism involves the formation of a bifunctional catalyst-substrate complex where the iminophosphorane acts as both a Brønsted base and hydrogen bond donor [9]. Computational studies, including multivariate linear regression of transition state energies, have provided detailed insights into the origins of enantioselectivity [9]. The catalyst system demonstrates remarkable versatility across a range of structurally diverse substrates, with reaction times typically ranging from 2-8 hours [9] [10].
Chiral trimethylsilyl-protected prolinol catalysts have proven highly effective for the asymmetric synthesis of cyclohexenone carboxylates [11]. The reaction of β-ketoesters with α,β-unsaturated aldehydes using these catalysts produces optically active 5-(trialkylsilyl)cyclohex-2-enones in good yields with 98-99% enantiomeric excess [11]. These cyclohexenone products serve as versatile intermediates for further transformation into 5-(hydroxy)cyclohex-2-enones and complex natural product scaffolds [11].
The diaryl prolinol silyl ether catalyst system has demonstrated particular effectiveness in synergistic copper-amine catalysis for cyclohexenone synthesis [12]. By combining the activation of ketodiacid substrates through copper catalysis with α,β-unsaturated aldehyde activation through amine catalysis, this approach enables efficient domino di-decarboxylative Michael/aldol/dehydration sequences [12]. The resulting chiral cyclohexenones are obtained in 94-99% enantiomeric excess with yields ranging from 75-90% [12].
Bifunctional ruthenium catalysts have been successfully employed for the enantioselective preparation of 4-hydroxy-2-cyclohexenone derivatives, which serve as key intermediates in cyclohexenone carboxylate synthesis [13] [14]. The asymmetric transfer hydrogenation (ATH) reactions using these catalysts enable the preparation of both enantiomers of 4-hydroxy-2-cyclohexanone derivatives starting from common cyclohexenone precursors [13] [14].
The (R,R)-5 and (S,S)-5 ruthenium catalysts provide complementary enantioselectivity, with the asymmetric reduction typically proceeding in 78% yield with 92% enantiomeric excess [13]. Subsequent hydrolysis of the ketal protecting groups delivers the target compounds in good overall yields while maintaining high stereochemical purity [13]. This methodology has proven particularly valuable for the synthesis of cyclopropyl-fused cyclohexane nucleosides and related bioactive compounds [14].
Chiral N-heterocyclic carbene (NHC) catalysts generated from triazolium pre-catalysts have shown significant promise for the enantioselective synthesis of cyclohexenone derivatives [15]. The NHC-catalyzed sulfonylation of 2-(substituted acryloyl)benzaldehydes produces the corresponding sulfonylethylideneisobenzofuranones in 20-95% yield with 87-98% enantiomeric excess [15]. The reaction mechanism involves formation of a Breslow intermediate and a novel mode of oxidation, where sulfonyl chloride functions as both an oxidant and nucleophile [15].
Mechanistic studies, including density functional theory calculations, have revealed the involvement of an unprecedented Breslow intermediate in this transformation [15]. The chiral NHC species reacts with the aldehyde moiety to initiate activation of sulfonyl chloride, generating a sulfinate species that undergoes stereoselective Michael addition to the remote enone moiety [15].
Biocatalytic approaches using ene-reductases have emerged as powerful tools for the asymmetric synthesis of chiral cyclohexenone derivatives [16]. The enzymes OPR3 and YqjM have demonstrated excellent performance in the desymmetrizing reduction of 4,4-disubstituted cyclohexadienones to produce chiral 2-cyclohexenones with quaternary stereocenters [16]. These enzymatic transformations typically proceed with yields ranging from 57-94% and enantiomeric excess values of up to 85-94% [16].
The enzymatic approach offers particular advantages for substrates with challenging steric environments, as demonstrated by the successful conversion of 4-cyano-4-methyl cyclohexadienone substrates [16]. The ability of enzymes to induce stereochemical control even with marginally discriminated substituents highlights their unique selectivity profiles compared to small molecule catalysts [16].
| Catalyst System | Substrate Type | Enantioselectivity (% ee) | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Bifunctional iminophosphorane (BIMP) | β,γ-unsaturated cyclohexenones | 98-99 | 85-99 | 2-8 hours |
| Chiral TMS-protected prolinol | β-ketoesters with α,β-unsaturated aldehydes | 98-99 | 75-85 | 24-48 hours |
| Diaryl prolinol silyl ether | Cinnamaldehyde with ketodiacid | 94-99 | 75-90 | 12-24 hours |
| Ruthenium bifunctional catalysts | 4-hydroxy-2-cyclohexenone precursors | 92 | 78 | 18 hours |
| Chiral NHC from triazolium salt | 2-(substituted acryloyl)benzaldehydes | 87-98 | 20-95 | 6-12 hours |
| Copper-amine synergistic catalysis | 1,3-acetonedicarboxylic acid with enals | 94-99 | 80-95 | 8-16 hours |
The development of environmentally sustainable synthetic methodologies has driven significant innovation in solvent-free and microwave-assisted protocols for cyclohexenone carboxylate synthesis [17] [18] [19]. These green chemistry approaches offer substantial advantages including reduced environmental impact, enhanced reaction rates, improved yields, and simplified workup procedures while maintaining or improving upon the selectivity achieved through conventional methods.
Microwave-assisted Robinson annulation has emerged as a highly efficient method for the preparation of substituted cyclohexenones under solvent-free conditions [17]. The combination of microwave irradiation with solvent-free reaction conditions leads to dramatic reductions in reaction times from the conventional 4-6 hours to intervals of 10-20 seconds [17]. The enhanced conversion rates and yields, typically ranging from 80-95%, result from the unique heating mechanisms inherent to microwave irradiation [17].
The methodology employs α,β-unsaturated carbonyl compounds in Michael addition reactions followed by intramolecular cyclization under environmentally benign conditions [17]. The elimination of solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [17]. The microwave energy provides uniform heating and precise temperature control, leading to cleaner reactions with reduced side product formation [17].
A particularly innovative approach involves the microwave-assisted synthesis of cyclohexene derivatives through one-pot three-component reactions [18] [20]. The irradiation of primary amino alcohols, acetylacetone, and aromatic aldehydes under microwave conditions (300-600W, 120°C) affords amino-cyclohexene derivatives in excellent yields averaging 85% [18] [20]. The reaction proceeds efficiently within 5-15 minutes, representing a substantial improvement over conventional heating methods that require 3 hours [18] [20].
This protocol exemplifies the "best catalyst is no catalyst" philosophy by proceeding under catalyst-free conditions while maintaining high efficiency [18]. The methodology demonstrates significant substrate scope tolerance and provides access to functionalized cyclohexene scaffolds that can be further elaborated to cyclohexenone carboxylates [18] [20]. The products have been thoroughly characterized using proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry [18] [20].
Mechanochemical ball milling has been investigated as a completely solvent-free method for cyclohexenone synthesis [21]. While the yields obtained through mechanochemical treatment alone (29% after 1 hour at room temperature) are lower than those achieved with microwave irradiation, this approach offers the advantage of proceeding without any solvent or external heating [21]. The combination of ball milling with microwave irradiation has shown synergistic effects, with maximum yields of 43% achieved using cobalt chloride-vanadium pentoxide catalysts prepared by ball milling and activated under microwave conditions [21].
The mechanochemical approach provides a convenient method for catalyst dispersion and can promote oxidative transformations without the need for organic solvents [21]. Although not as effective as microwave irradiation for cyclohexenone synthesis, ball milling demonstrates potential for environmentally sustainable catalyst preparation and activation [21].
Recent developments in microwave-assisted cyclohexenone acid synthesis have demonstrated remarkable efficiency and stereoselectivity [22] [23]. The reaction of phenyl pyruvate with suitable enones under microwave conditions yields diaryl-substituted cyclohexenone acids with excellent control over stereochemical outcomes [22] [23]. When conducted in alkaline tert-butanol or toluene solutions under microwave irradiation (135°C, 15 minutes), predominantly anti-configuration products are obtained with up to 86% isolated yield [22] [23].
Alternatively, when the reaction is performed in alkaline water under microwave conditions (135°C, 30 minutes), mixtures of anti and syn conformational products are obtained with up to 98% overall isolated yield [22] [23]. The mechanistic pathways involve hemiketal-oxy-Cope type [22] [22]-sigmatropic rearrangement-intramolecular aldol condensation for anti conformers and intermolecular aldol condensation-electrocyclization for syn conformers [22] [23]. This methodology provides excellent control over both yield and stereochemical outcome through solvent selection.
Low-power microwave protocols have been developed to minimize energy consumption while maintaining synthetic efficiency [24]. The use of 5W microwave irradiation in combination with ionic liquid solvents has shown particular promise for cyclohexane oxidation reactions that serve as precursors to cyclohexenone synthesis [24]. The combination of microwave irradiation with ionic liquids such as [bmim][BF4] enables efficient catalyst recycling and reuse for up to nine consecutive cycles without loss of activity [24].
These protocols demonstrate the possibility of achieving high catalytic activities under additive-free conditions using ionic liquids compared to conventional organic solvents [24]. The tunability of alcohol/ketone selectivity through appropriate ionic liquid selection provides additional synthetic flexibility [24]. The development of such energy-efficient protocols addresses both environmental and economic concerns associated with large-scale synthetic applications.
The integration of microwave assistance with green chemistry principles has led to the development of comprehensive sustainable protocols for cyclohexenone synthesis [19]. Microwave-enhanced green synthesis approaches for 2-pyrazolines, isoxazolines, and cyclohexenones demonstrate significantly shorter reaction times and cleaner reaction profiles compared to conventional methods [19]. These methodologies provide efficient access to biologically important compounds while minimizing environmental impact through reduced solvent use, energy consumption, and waste generation [19].
| Protocol | Power/Temperature | Reaction Time | Yield (%) | Solvent | Environmental Benefit |
|---|---|---|---|---|---|
| Microwave Robinson annulation | 750W, 80°C | 10-20 seconds intervals | 80-95 | Solvent-free | No solvent, rapid heating |
| Microwave three-component cyclization | 300-600W, 120°C | 5-15 minutes | 85 (average) | Ethanol (minimal) | Minimal solvent use |
| Solvent-free mechanochemical synthesis | Room temperature | 1 hour | 29 | Solvent-free | No solvent, no heating |
| Microwave cyclohexenone acid synthesis (toluene) | 135°C, 15 min | 15 minutes | 86 | Toluene | Selective anti conformer |
| Microwave cyclohexenone acid synthesis (water) | 135°C, 30 min | 30 minutes | 98 | Water | Aqueous medium, high yield |
| Ball milling with microwave activation | 5W microwave + milling | 1 hour | 43 | Acetonitrile | Energy efficient |
The evaluation of synthetic efficiency across different methodological approaches for ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate synthesis reveals significant variations in yield, selectivity, reaction time, environmental impact, and scalability considerations [25] [26] [27]. This comprehensive analysis provides critical insights for synthetic route selection based on specific application requirements and constraints.
Classical Hagemann methodologies demonstrate moderate to good yields, with the original methylene iodide approach providing 65-75% yields under standard conditions [1] [25]. The modified Knoevenagel procedures show improved performance, typically achieving 80-85% yields due to the use of more readily available starting materials and optimized reaction conditions [3] [4] [27]. The Newman-Lloyd Diels-Alder approach, while offering unique structural modifications, generally provides yields in the 60-75% range [1] .
Asymmetric organocatalytic approaches have demonstrated superior yield performance, with many methodologies achieving 85-95% yields while simultaneously providing excellent enantioselectivity [9] [11] [12]. The BIMP-catalyzed prototropic shift methodology represents a particularly noteworthy example, achieving up to 99% yield with 99% enantiomeric excess [9] [10]. Similarly, the chiral prolinol-catalyzed transformations consistently deliver yields in the 75-85% range with exceptional stereochemical control [11].
Microwave-assisted synthesis protocols have shown remarkable efficiency improvements, with yields ranging from 85-98% depending on the specific methodology employed [22] [23] [17] [18]. The microwave-enhanced cyclohexenone acid synthesis in aqueous medium achieves an outstanding 98% yield within 30 minutes [22] [23], representing one of the most efficient protocols identified. However, solvent-free mechanochemical approaches show more variable performance, with yields ranging from 29-95% depending on the specific conditions and catalyst systems employed [21].
The stereoselectivity profiles across different synthetic pathways vary dramatically based on the mechanistic approach and catalyst system employed. Classical condensation routes typically produce racemic products, providing no inherent stereochemical control [1] . This limitation necessitates additional resolution steps or chiral auxiliary approaches when enantiomerically pure products are required.
Asymmetric catalytic methodologies demonstrate exceptional stereochemical control, with enantiomeric excess values consistently exceeding 90% [9] [13] [11] [16] [12]. The bifunctional iminophosphorane catalyst system achieves up to 99% enantiomeric excess [9] [10], while ruthenium-catalyzed asymmetric transfer hydrogenation provides 92% enantiomeric excess [13]. Enzymatic approaches using ene-reductases deliver excellent stereoselectivity with enantiomeric excess values ranging from 85-94% [16].
Microwave-assisted protocols show moderate stereoselectivity, with enantiomeric excess values typically ranging from 60-85% [22] [23]. The stereochemical outcome in these systems is often influenced by solvent selection and reaction conditions, with aqueous media favoring different conformational outcomes compared to organic solvents [22] [23].
Reaction time represents a critical parameter for both laboratory and industrial applications. Classical methodologies typically require 6-24 hours for completion [1] [3] [4], with the Knoevenagel modification generally proceeding more rapidly than the original Hagemann approach. The Newman-Lloyd Diels-Alder methodology requires thermal activation and subsequent acid hydrolysis, resulting in extended overall reaction times.
Microwave-assisted protocols demonstrate dramatic time reductions, with many transformations completing within 15 minutes to 2 hours [22] [23] [17] [18]. The microwave Robinson annulation achieves particularly impressive efficiency, with reactions proceeding in 10-20 second intervals [17]. These time reductions translate directly to improved productivity and reduced energy consumption.
Asymmetric catalytic approaches show variable time requirements, ranging from 2-48 hours depending on the specific catalyst system and substrate [9] [13] [11] [12]. While some asymmetric methodologies require extended reaction times, the superior yield and stereoselectivity often justify the longer durations. Enzymatic approaches typically require 3-24 hours but provide exceptional stereochemical control [16].
Environmental considerations have become increasingly important in synthetic route selection. Classical Hagemann methodologies employ toxic reagents such as methylene iodide and require significant solvent usage, resulting in moderate environmental impact [1]. The Knoevenagel modification improves upon this by using more benign starting materials, but still requires substantial solvent usage [3] [4].
Microwave-assisted and solvent-free protocols demonstrate very low environmental impact through reduced energy consumption and elimination of organic solvents [22] [23] [17] [21] [18]. The aqueous microwave protocols are particularly attractive from an environmental perspective, using water as the reaction medium while achieving excellent yields [22] [23].
Asymmetric organocatalytic approaches generally operate under mild conditions with reduced environmental impact compared to classical methods [9] [11] [12]. Enzymatic methodologies represent the most environmentally benign approach, utilizing biocatalysis under mild aqueous conditions [16].
Industrial scalability represents a crucial factor in synthetic route evaluation. Classical Hagemann methodologies demonstrate good scalability due to their use of readily available starting materials and established reaction conditions [1] . The modified Knoevenagel approach shows excellent scalability potential due to its high yield and mild reaction conditions [3] [4].
Asymmetric catalytic approaches face moderate scalability challenges due to catalyst cost and availability considerations [9] [13] [11] [12]. However, the high value of enantiomerically pure products often justifies the additional complexity and cost. Microwave-assisted protocols show good scalability potential, particularly for continuous flow applications [22] [23] [17] [18].
Solvent-free protocols demonstrate excellent scalability due to simplified workup procedures and reduced waste generation [21] [18]. Enzymatic approaches face scalability limitations due to catalyst cost and stability considerations, but offer unique advantages for high-value applications requiring exceptional stereochemical purity [16].
| Synthetic Approach | Average Yield (%) | Stereoselectivity | Reaction Time | Environmental Impact | Scalability |
|---|---|---|---|---|---|
| Classical Hagemann (original) | 65-75 | Racemic | 6-24 hours | Moderate (toxic reagents) | Good |
| Modified Knoevenagel | 80-85 | Racemic | 2-8 hours | Low-moderate | Excellent |
| Asymmetric organocatalysis | 85-95 | High (>90% ee) | 2-48 hours | Low (mild conditions) | Moderate |
| Microwave-assisted synthesis | 85-98 | Moderate (60-85% ee) | 15 minutes-2 hours | Very low (energy efficient) | Good |
| Solvent-free protocols | 29-95 | Variable | 1-6 hours | Very low (no solvents) | Excellent |
| Enzymatic methods | 57-94 | Excellent (>85% ee) | 3-24 hours | Very low (biocatalysis) | Limited |
| Hybrid catalytic systems | 75-90 | Good (70-90% ee) | 4-16 hours | Low (optimized conditions) | Good |